molecular formula C11H14ClNO3 B2796844 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride CAS No. 2094163-63-8

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

Cat. No. B2796844
CAS RN: 2094163-63-8
M. Wt: 243.69
InChI Key: PZPQWJALBNLRFI-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2094163-63-8 . It has a molecular weight of 243.69 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride . The InChI code is 1S/C11H13NO3.ClH/c1-15-10-3-2-8 (11 (13)14)7-4-5-12-6-9 (7)10;/h2-3,12H,4-6H2,1H3, (H,13,14);1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 243.69 . The InChI code is 1S/C11H13NO3.ClH/c1-15-10-3-2-8 (11 (13)14)7-4-5-12-6-9 (7)10;/h2-3,12H,4-6H2,1H3, (H,13,14);1H .

Scientific Research Applications

Synthesis and Derivative Applications

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is used as a starting material or intermediate in various chemical syntheses. For instance, a study by Forró et al. (2016) highlights its application in synthesizing enantiomeric compounds, particularly useful for creating modulators of nuclear receptors, including liver X receptor analogues (Forró, Megyesi, Paál, & Fülöp, 2016). Additionally, Ma et al. (2007) explored the synthesis of novel brominated tetrahydroisoquinolines from red algae, where similar compounds are used as precursors (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

Catalysis and Pharmaceutical Applications

Nery et al. (2003) described a method to convert carboxylic acids to carboxamides, employing similar tetrahydroisoquinoline structures, indicating its potential in catalysis (Nery, Ribeiro, Lopes, & Lopes, 2003). Zhang et al. (2010) researched the modification of tetrahydroisoquinoline-3-carboxylic acids, resulting in compounds with anti-thrombotic activity, demonstrating its significance in drug development (Zhang, Wang, Cheng, Zhao, Zheng, Chang, Wu, & Peng, 2010).

Natural Product Chemistry and Bioactive Molecule Development

Ogiyama et al. (2015) identified a novel small-molecule N-type calcium channel blocker derived from tetrahydroisoquinoline, showcasing its role in developing treatments for neuropathic pain (Ogiyama, Yonezawa, Inoue, Katayama, Watanabe, Yoshimura, Gotoh, Kiso, Koakutsu, Kakimoto, & Shishikura, 2015). Yokoya et al. (2023) utilized a similar compound in photoredox transformations to produce biologically active marine natural products, highlighting its application in natural product synthesis (Yokoya, Yamazaki-Nakai, Nakai, Sirimangkalakitti, Chamni, Suwanborirux, & Saito, 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-15-10-3-2-8(11(13)14)7-4-5-12-6-9(7)10;/h2-3,12H,4-6H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPQWJALBNLRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

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